3-Bromo-4-methoxyphenyl acetate
Overview
Description
“3-Bromo-4-methoxyphenyl acetate” is a chemical compound with the linear formula C9H9BrO3 . It has a molecular weight of 245.074 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C9H9BrO3 . The compound contains a bromine atom, a methoxy group (-OCH3), and an acetyl group (-COCH3) attached to a phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 245.074 . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 361.1±27.0 °C at 760 mmHg, and a melting point of 115-117ºC .Scientific Research Applications
Synthesis and Structural Analysis : The compound has been synthesized and analyzed for its molecular structure. For example, Guzei et al. (2010) synthesized 2-(3-Bromo-4-methoxyphenyl)acetic acid by regioselective bromination, providing insights into its structural properties (Guzei, Gunderson, & Hill, 2010).
Potential in Pharmaceutical Fields : The compound's derivatives have been studied for their pharmaceutical potential. For example, Li et al. (2012) found that new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, which includes derivatives of 3-Bromo-4-methoxyphenyl, showed potent scavenging activity against radicals, indicating potential applications in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Role in Organic Chemistry : The compound plays a role in the synthesis of various organic chemistry derivatives. For instance, Boyes and Hewson (2000) discussed the enantioselective synthesis of α-bromo acid derivatives and bromohydrins, where derivatives of 3-Bromo-4-methoxyphenyl were used (Boyes & Hewson, 2000).
Antioxidant Properties : The compound and its derivatives have been found to possess antioxidant properties. For example, Zhao et al. (2004) identified bromophenol derivatives from the red alga Rhodomela confervoides, including 3-bromo-5-hydroxy-4-methoxyphenylacetic acid, and explored their antioxidant activity (Zhao et al., 2004).
Application in Material Science : The compound has potential applications in material science, particularly in tuning optical properties of polymers. Li, Vamvounis, and Holdcroft (2002) discussed enhancing solid-state emission of poly(thiophene)s by molecular control, where 4-methoxyphenyl derivatives played a significant role (Li, Vamvounis, & Holdcroft, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets .
Mode of Action
It is known that brominated compounds often act as electrophiles, undergoing reactions with nucleophiles in biological systems . The methoxy group might also play a role in its interaction with its targets.
Biochemical Pathways
It’s worth noting that brominated compounds are often involved in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions .
Result of Action
Brominated compounds are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
It is known that aromatic compounds like this can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the presence of the bromine atom and the methoxy group in the compound.
Cellular Effects
Similar aromatic compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(3-bromo-4-methoxyphenyl) acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-6(11)13-7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZGWUSCGVXOIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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